
Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro-
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Overview
Description
Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the benzoyl and morpholinyl groups in its structure suggests potential biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- typically involves multi-step organic reactions. The process begins with the nitration of benzenesulfonamide to introduce the nitro group at the 4-position. This is followed by the acylation of the amino group with benzoyl chloride to form the benzoyl derivative. The final step involves the alkylation of the sulfonamide nitrogen with 3-(4-morpholinyl)propyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Key Reaction Steps
The synthesis is divided into distinct phases, with variations depending on the target series (e.g., Series I, II, III in ).
Reaction Conditions
Critical parameters include solvent choice , temperature control , and catalyst selection :
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Acylation : Conducted in dichloromethane with PyBop as a coupling agent and DIEA as a base .
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Nucleophilic substitution : Requires polar aprotic solvents (e.g., DMF) and bases like K2CO3 .
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Hydrogenation : Performed under inert atmospheres (e.g., nitrogen) with catalysts such as Pd/C .
Purification and Analysis
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High-performance liquid chromatography (HPLC) : Used for intermediate purification and final product analysis.
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NMR and mass spectrometry : Employed for structural confirmation, though specific data for this compound is not detailed in the sources .
Reaction Mechanism
The compound’s sulfonamide group participates in nucleophilic acylation , while the nitro group undergoes reductive hydrogenation to form amine derivatives . Morpholine’s tertiary amine acts as a nucleophile during coupling reactions .
Comparison with Related Series
Research Findings
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Antibacterial Activity : The sulfonamide core inhibits dihydropteroate synthase, a target in bacterial folic acid synthesis.
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Structural Optimization : Introduction of electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) enhances potency and selectivity .
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Pharmacological Potential : Derivatives show promise in treating ischemic injuries and inflammatory disorders .
This compound’s synthesis exemplifies the interplay of organic chemistry principles and medicinal chemistry goals , with reactions optimized for scalability and bioactivity.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- Molecular Formula : C20H23N3O6S
- Molecular Weight : 433.478 g/mol
- CAS Number : 111856-34-9
The presence of the benzenesulfonamide group, along with the nitro and benzoyl substituents, contributes to its biological activity and potential therapeutic effects.
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Compounds similar to benzenesulfonamide have been studied for their antimicrobial properties. Research indicates that modifications to the sulfonamide structure can enhance efficacy against various bacterial strains. The nitro group may also play a role in increasing antimicrobial potency by interfering with bacterial DNA synthesis .
- Anti-inflammatory Properties :
- Cancer Research :
Biological Research Applications
- Cholesterol Regulation :
- Neuropharmacology :
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The nitro group may also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-
- Benzenesulfonamide, 2-benzoyl-N-(4-morpholinyl)-4-nitro-
Uniqueness
Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- is unique due to the presence of the 3-(4-morpholinyl)propyl group, which may confer distinct biological activities compared to its analogs. This structural variation can influence the compound’s binding affinity to enzymes and its overall pharmacokinetic properties.
Properties
CAS No. |
111856-34-9 |
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Molecular Formula |
C20H23N3O6S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-benzoyl-N-(3-morpholin-4-ylpropyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H23N3O6S/c24-20(16-5-2-1-3-6-16)18-15-17(23(25)26)7-8-19(18)30(27,28)21-9-4-10-22-11-13-29-14-12-22/h1-3,5-8,15,21H,4,9-14H2 |
InChI Key |
GZSDUSAOJIOEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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